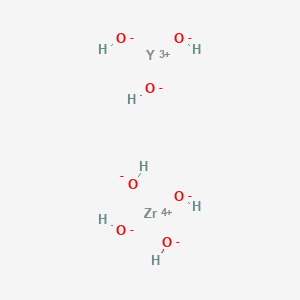
Yttrium zirconium(4+) hydroxide (1/1/7)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium zirconium(4+) hydroxide (1/1/7) is a compound that combines yttrium, zirconium, and hydroxide ions in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Yttrium zirconium(4+) hydroxide can be synthesized through various methods, including co-precipitation, sol-gel, and hydrothermal synthesis. One common method involves the co-precipitation of yttrium and zirconium salts in an alkaline medium, followed by aging and calcination to obtain the desired compound .
Industrial Production Methods
In industrial settings, the preparation of yttrium zirconium(4+) hydroxide often involves large-scale co-precipitation processes. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of high-purity products .
Chemical Reactions Analysis
Types of Reactions
Yttrium zirconium(4+) hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of both yttrium and zirconium ions.
Common Reagents and Conditions
Common reagents used in reactions with yttrium zirconium(4+) hydroxide include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from reactions involving yttrium zirconium(4+) hydroxide depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides of yttrium and zirconium, while reduction reactions may produce lower oxidation state compounds .
Scientific Research Applications
Yttrium zirconium(4+) hydroxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which yttrium zirconium(4+) hydroxide exerts its effects is primarily related to its ability to interact with other chemical species and materials. The compound’s molecular targets and pathways involve the coordination of yttrium and zirconium ions with various ligands, leading to the formation of stable complexes and the promotion of specific chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Yttria-stabilized zirconia (YSZ): A well-known compound used in solid oxide fuel cells and thermal barrier coatings.
Zirconium hydroxide: Used in catalysis and as a precursor for zirconium-based materials.
Yttrium hydroxide: Employed in various applications, including luminescent materials and catalysts.
Uniqueness
Yttrium zirconium(4+) hydroxide is unique due to its specific combination of yttrium and zirconium ions, which imparts distinct properties and enhances its performance in various applications. Its ability to form stable complexes and promote specific reactions sets it apart from other similar compounds .
Properties
CAS No. |
194351-64-9 |
|---|---|
Molecular Formula |
H7O7YZr |
Molecular Weight |
299.18 g/mol |
IUPAC Name |
yttrium(3+);zirconium(4+);heptahydroxide |
InChI |
InChI=1S/7H2O.Y.Zr/h7*1H2;;/q;;;;;;;+3;+4/p-7 |
InChI Key |
FVPMPWKTWOILGX-UHFFFAOYSA-G |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Y+3].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



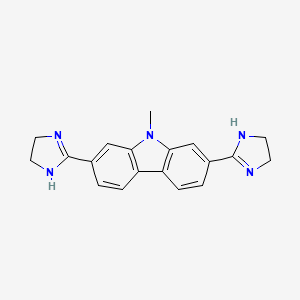
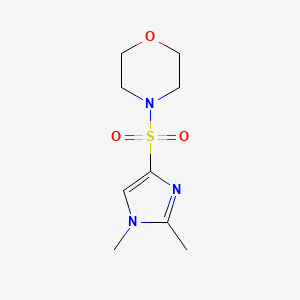
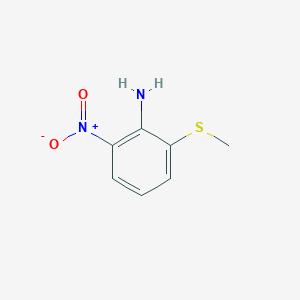
![5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid](/img/structure/B12578349.png)

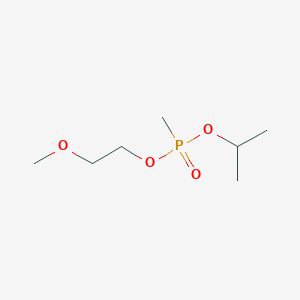
![3,7,8-Trihydroxy-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B12578363.png)
![3,3'-[1,3-Phenylenebis(methyleneoxy)]dipyridine](/img/structure/B12578376.png)
![4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B12578381.png)


![{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12578388.png)
![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)
